REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14])[CH2:6][CH3:7].[C:15](Cl)(=[O:18])[CH2:16][CH3:17].Cl>[N+](C1C=CC=CC=1)([O-])=O>[OH:14][C:9]1[CH:10]=[CH:11][C:12]([C:15](=[O:18])[CH2:16][CH3:17])=[CH:13][C:8]=1[CH2:5][CH2:6][CH3:7] |f:0.1.2.3|
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
C(CC)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 48 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
is then heated to 40° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is heated at 40° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl ether
|
Type
|
WASH
|
Details
|
the organic phase is washed with 2N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The black solid obtained
|
Type
|
CUSTOM
|
Details
|
is triturated in heptane
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(CC)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |